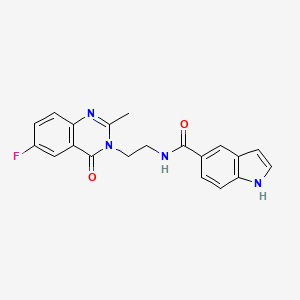

![molecular formula C15H17Cl2N3O2S B10982573 2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982573.png)

2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It has the chemical formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol .

- Dichlorprop appears as a white crystalline solid with a distinctive odor of chlorobenzene and esters.

- Notably, it exhibits good thermal stability and chemical inertness at room temperature.

2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide: , is an organic compound.

Preparation Methods

- Dichlorprop can be synthesized through an esterification reaction between 2,4-dichlorophenol and acrylic acid .

- The reaction occurs under alkaline conditions, often catalyzed by triethylamine or potassium carbonate .

- Industrial production methods involve scaling up this process for large-scale production.

Chemical Reactions Analysis

- Dichlorprop undergoes various reactions, including:

- Esterification : Formation of the ester bond between the phenolic hydroxyl group and the carboxylic acid group.

- Hydrolysis : Cleavage of the ester bond to yield the corresponding phenol and carboxylic acid.

- Substitution : Reactions involving the chlorine atoms on the phenyl ring.

- Common reagents include bases (for esterification), acids (for hydrolysis), and nucleophiles (for substitution).

- Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

- Dichlorprop finds applications in various fields:

- Herbicide : It acts as a broad-spectrum herbicide, effectively controlling various weeds.

- Dye Synthesis : Used as a precursor in dye synthesis.

- Optical Brighteners : Added to enhance optical brightness in certain materials.

Mechanism of Action

- Dichlorprop’s herbicidal effect likely involves disrupting plant growth by interfering with auxin signaling pathways.

- It may affect cell elongation, differentiation, and root development.

- Molecular targets include auxin receptors and transport proteins.

Comparison with Similar Compounds

- Dichlorprop’s uniqueness lies in its specific combination of chlorophenyl and thiadiazole moieties.

- Similar compounds include other herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).

Remember, dichlorprop is a valuable compound with diverse applications, especially in weed control

Properties

Molecular Formula |

C15H17Cl2N3O2S |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C15H17Cl2N3O2S/c1-15(2,3)7-13-19-20-14(23-13)18-12(21)8-22-11-5-4-9(16)6-10(11)17/h4-6H,7-8H2,1-3H3,(H,18,20,21) |

InChI Key |

YFUDDDKQKYHSKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10982502.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10982516.png)

![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10982538.png)

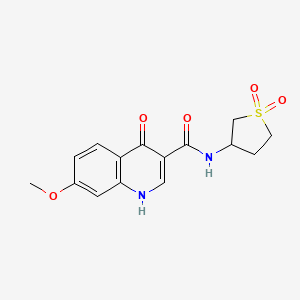

![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10982542.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B10982544.png)

![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10982554.png)

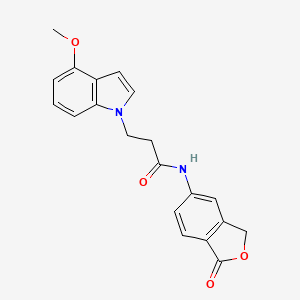

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B10982555.png)

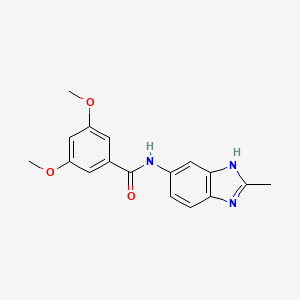

![2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10982562.png)

![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B10982563.png)

![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10982589.png)